molecular formula C16H12BrClN2O B6020299 (2Z)-2-[(BENZYLAMINO)METHYLIDENE]-5-BROMO-4-CHLORO-2,3-DIHYDRO-1H-INDOL-3-ONE

(2Z)-2-[(BENZYLAMINO)METHYLIDENE]-5-BROMO-4-CHLORO-2,3-DIHYDRO-1H-INDOL-3-ONE

Cat. No.: B6020299
M. Wt: 363.63 g/mol
InChI Key: MRLLIKAMKOLIKM-UHFFFAOYSA-N
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Description

(2Z)-2-[(BENZYLAMINO)METHYLIDENE]-5-BROMO-4-CHLORO-2,3-DIHYDRO-1H-INDOL-3-ONE is a synthetic organic compound with a complex structure It belongs to the class of indole derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(BENZYLAMINO)METHYLIDENE]-5-BROMO-4-CHLORO-2,3-DIHYDRO-1H-INDOL-3-ONE typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with an appropriate indole derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The presence of bromine and chlorine atoms is usually introduced through halogenation reactions using reagents like bromine and chlorine gas or their respective compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Industrial methods also emphasize the importance of safety and environmental considerations, particularly when handling halogenated compounds.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(BENZYLAMINO)METHYLIDENE]-5-BROMO-4-CHLORO-2,3-DIHYDRO-1H-INDOL-3-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The presence of bromine and chlorine atoms makes it susceptible to nucleophilic substitution reactions, where these halogens can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.

    Substitution: Nucleophiles like amines, thiols; reactions often require catalysts or specific solvents to enhance the reaction rate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

(2Z)-2-[(BENZYLAMINO)METHYLIDENE]-5-BROMO-4-CHLORO-2,3-DIHYDRO-1H-INDOL-3-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(BENZYLAMINO)METHYLIDENE]-5-BROMO-4-CHLORO-2,3-DIHYDRO-1H-INDOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of benzylamino, bromine, and chlorine substituents can influence its binding affinity and specificity, contributing to its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-[(BENZYLAMINO)METHYLIDENE]-5-BROMO-4-CHLORO-2,3-DIHYDRO-1H-INDOL-3-ONE is unique due to its specific combination of functional groups and halogen substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(benzyliminomethyl)-5-bromo-4-chloro-1H-indol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN2O/c17-11-6-7-12-14(15(11)18)16(21)13(20-12)9-19-8-10-4-2-1-3-5-10/h1-7,9,20-21H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLLIKAMKOLIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=CC2=C(C3=C(N2)C=CC(=C3Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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